N,3-Dimethyl-5-vinylpyridin-2-amine
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Overview
Description
N,3-Dimethyl-5-vinylpyridin-2-amine is a chemical compound with a pyridine ring substituted with methyl and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 2-aminopyridine with appropriate alkylating agents. One common method involves the alkylation of 2-aminopyridine with methyl iodide to introduce the methyl group, followed by vinylation using vinyl halides under basic conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-5-vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) can be employed.
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which can be further utilized in organic synthesis and pharmaceutical development .
Scientific Research Applications
N,3-Dimethyl-5-vinylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyridinamine: Lacks the vinyl group, making it less versatile in certain reactions.
3-Methyl-2-pyridinamine: Similar structure but without the vinyl group, leading to different reactivity.
5-Vinyl-2-pyridinamine: Similar but lacks the methyl group, affecting its chemical properties.
Uniqueness
N,3-Dimethyl-5-vinylpyridin-2-amine is unique due to the presence of both methyl and vinyl groups on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-ethenyl-N,3-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-5-7(2)9(10-3)11-6-8/h4-6H,1H2,2-3H3,(H,10,11) |
InChI Key |
CMMSSIDGYHGABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C=C |
Origin of Product |
United States |
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